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molecular formula C9H14N2O2 B8367250 3-(2-Methoxy-ethoxy)-benzene-1,2-diamine

3-(2-Methoxy-ethoxy)-benzene-1,2-diamine

Cat. No. B8367250
M. Wt: 182.22 g/mol
InChI Key: ADHVQCZSFFSNCV-UHFFFAOYSA-N
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Patent
US07741341B2

Procedure details

To a solution of 1 g 2-(2-Methoxy-ethoxy)-6-nitro-phenylamine in 10 mL ethyl acetate and 3 mL ethanol, 4.4 g SnCl2 dihydrate were added and the reaction mixture was heated to reflux for 6 h. Then, after cooling 50 mL 2 M NaOH were added and the inorganic precipitate was filtered and washed extensivley with ethyl acetate. The filtrate was extracted with exthyl acetate (3×100 ml), the combined organic layers were dried over MgSO4, and the solvents were removed under reduced pressure. The remaining product was pure enough for the next reaction step.
Name
2-(2-Methoxy-ethoxy)-6-nitro-phenylamine
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[C:7]=1[NH2:15].[OH-].[Na+]>C(OCC)(=O)C.C(O)C>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[C:7]=1[NH2:15] |f:1.2|

Inputs

Step One
Name
2-(2-Methoxy-ethoxy)-6-nitro-phenylamine
Quantity
1 g
Type
reactant
Smiles
COCCOC1=C(C(=CC=C1)[N+](=O)[O-])N
Name
SnCl2 dihydrate
Quantity
4.4 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
the inorganic precipitate was filtered
WASH
Type
WASH
Details
washed extensivley with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with exthyl acetate (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The remaining product was pure enough for the next reaction step

Outcomes

Product
Name
Type
Smiles
COCCOC1=C(C(=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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